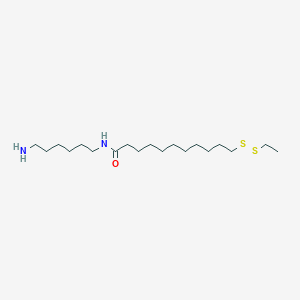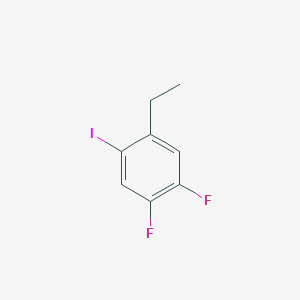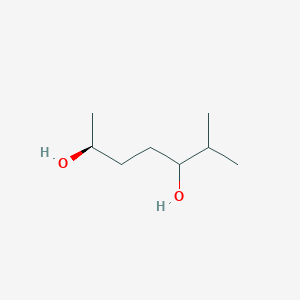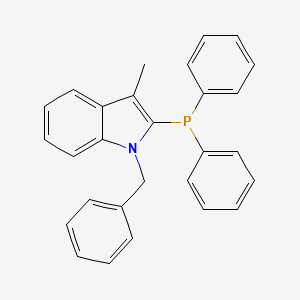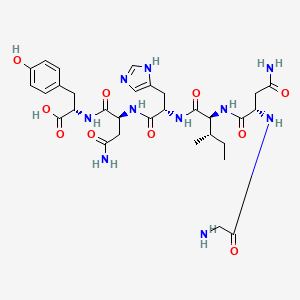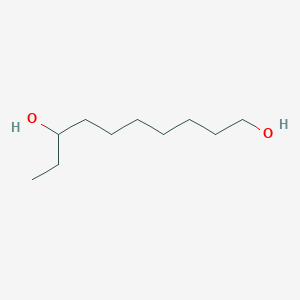![molecular formula C14H22N2O B14228832 N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide CAS No. 821779-99-1](/img/structure/B14228832.png)
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formamide group attached to a 2,4,6-trimethylphenyl ring and a 3-(methylamino)propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide typically involves the reaction of 2,4,6-trimethylaniline with formic acid and 3-(methylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but lacks the 3-(methylamino)propyl chain.
N,N-Bis[3-(methylamino)propyl]methylamine: Contains a similar 3-(methylamino)propyl chain but differs in the overall structure.
Uniqueness
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is unique due to the combination of the formamide group, 2,4,6-trimethylphenyl ring, and 3-(methylamino)propyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
821779-99-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide |
InChI |
InChI=1S/C14H22N2O/c1-11-8-12(2)14(13(3)9-11)16(10-17)7-5-6-15-4/h8-10,15H,5-7H2,1-4H3 |
InChI Key |
AFSCCSFAAHISSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CCCNC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


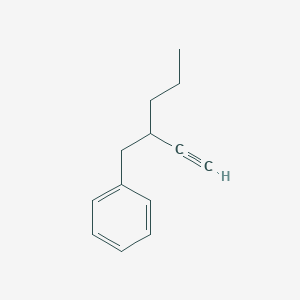
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
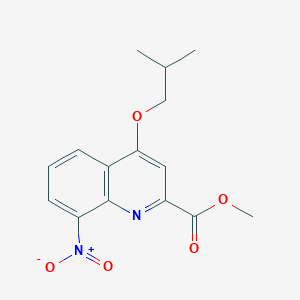
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
